3-methylpyridine-2-sulfonic Acid

Overview

Description

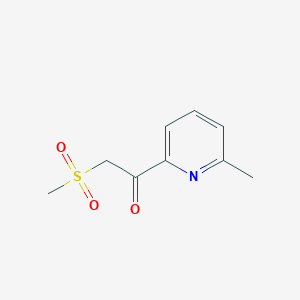

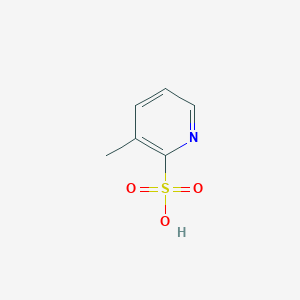

3-Methylpyridine-2-sulfonic acid, also known as 3MPS, is a chemical compound that has gained immense attention from scientists and researchers due to its diverse range of properties and applications. It is a white to yellow powder or crystals . The IUPAC name for this compound is 3-methylpyridine-2-sulfonic acid hydrate . The InChI code is 1S/C6H7NO3S.H2O/c1-5-3-2-4-7-6 (5)11 (8,9)10;/h2-4H,1H3, (H,8,9,10);1H2 .

Synthesis Analysis

The synthesis of 3-methylpyridine-2-sulfonic acid can be achieved by the sulfonation of the corresponding pyridines . Another method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . In this case, intermediate pyridine-3-sulfonyl chlorides are formed, which are then hydrolyzed to sulfonic acids .

Molecular Structure Analysis

The molecular weight of 3-methylpyridine-2-sulfonic acid is 191.21 . The InChI key is RSQIMDKJHKOOQW-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Physical And Chemical Properties Analysis

3-Methylpyridine-2-sulfonic acid is a white to yellow powder or crystals . It has a molecular weight of 191.21 .

Scientific Research Applications

Synthesis of Pyridine Derivatives

3-methylpyridine-2-sulfonic Acid: is utilized in the synthesis of various pyridine derivatives. These derivatives are significant due to their wide range of biological activities, such as acting as IKK-β inhibitors , anti-microbial agents , A2A adenosine receptor antagonists , and anti-tumor agents . The use of magnetically recoverable nano-catalysts in these syntheses is a notable advancement, allowing for easy separation from the reaction medium .

Pharmaceutical Compound Intermediates

This compound serves as an intermediate in the production of pharmaceutical compounds. The sulfonyl group in 3-methylpyridine-2-sulfonic Acid is key for creating sulfonyl amides , which are used in various pharmaceuticals . The stability of the molecular ions of these compounds is crucial for their effectiveness in medical applications .

Agricultural Chemical Synthesis

In agriculture, 3-methylpyridine-2-sulfonic Acid is used to synthesize compounds that act as plant growth regulators and herbicides . The sulfonyl group plays a vital role in the creation of these agriculturally important chemicals .

Catalysis

The sulfonic acid group in 3-methylpyridine-2-sulfonic Acid is leveraged for its catalytic properties. It’s used in conjunction with inorganic supports like silicates and zeolites to catalyze various chemical reactions . This application is essential for the development of efficient and sustainable chemical processes .

Heterocyclic Compound Synthesis

As a heterocyclic compound, 3-methylpyridine-2-sulfonic Acid is pivotal in the synthesis of other heterocyclic structures. These structures are foundational in creating compounds with diverse biological and pharmacological properties .

Material Science

In material science, 3-methylpyridine-2-sulfonic Acid can be used to modify the surface properties of materials. This modification is crucial for developing new materials with specific desired characteristics, such as increased conductivity or reactivity .

Safety And Hazards

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

properties

IUPAC Name |

3-methylpyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-3-2-4-7-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDKQNSTGLBIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

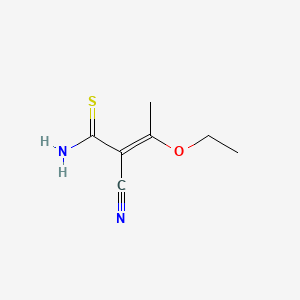

CC1=C(N=CC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376446 | |

| Record name | 3-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylpyridine-2-sulfonic Acid | |

CAS RN |

223480-78-2 | |

| Record name | 3-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1597903.png)

![1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1597916.png)